An In-Depth Technical Guide to Amino-SS-PEG12-acid: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Amino-SS-PEG12-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-SS-PEG12-acid, a heterobifunctional linker widely utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its application.
Core Concepts: Structure and Functionality
Amino-SS-PEG12-acid is a versatile chemical tool designed with distinct functional ends separated by a polyethylene glycol (PEG) spacer. Its structure incorporates three key features:
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Primary Amine (-NH2): This functional group allows for covalent linkage to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.
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Carboxylic Acid (-COOH): This group can be activated, for example, using carbodiimides like EDC in the presence of an activator such as HATU, to react with primary amines on biomolecules.
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Disulfide Bond (-S-S-): Positioned within the linker's backbone, this bond is cleavable under reducing conditions, such as those found within the intracellular environment of a cell. This feature is critical for the controlled release of conjugated payloads.[1]
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Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.[1][2]
The combination of these features makes Amino-SS-PEG12-acid a valuable component in the design of stimuli-responsive drug delivery systems.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Amino-SS-PEG12-acid is presented in the table below. It is important to note that while general solubility is reported, precise quantitative data at varying temperatures and pH is not extensively available in the public domain.
| Property | Value | Source(s) |
| Molecular Formula | C29H59NO14S2 | |
| Molecular Weight | 709.91 g/mol | |
| CAS Number | 2353410-08-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | |
| Solubility in DMSO | 10 mM | |
| Storage (Solid) | Recommended at -20°C for long-term stability (up to 3 years) | |
| Storage (In Solvent) | Recommended at -80°C (up to 1 year) |
Key Applications in Drug Development
The primary application of Amino-SS-PEG12-acid is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.
The workflow for developing an ADC using a cleavable linker like Amino-SS-PEG12-acid is a multi-step process.
The disulfide bond in Amino-SS-PEG12-acid is designed to be stable in the bloodstream and release the cytotoxic payload inside the target cancer cell, where the reducing environment (e.g., high glutathione concentration) facilitates the cleavage of the disulfide bond.
Experimental Protocols
The following are generalized protocols for the use of Amino-SS-PEG12-acid in bioconjugation. Specific reaction conditions, such as stoichiometry, concentration, and reaction time, may need to be optimized for individual applications.
Two-Step Conjugation of a Payload and an Antibody
This protocol outlines the general steps for first conjugating a payload (drug) to the carboxylic acid end of Amino-SS-PEG12-acid, followed by the conjugation of the linker-payload complex to an antibody.
Step 1: Synthesis of the Linker-Payload Complex
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Activation of Carboxylic Acid:
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Dissolve Amino-SS-PEG12-acid in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or a suitable coupling agent like HATU to the solution to activate the carboxylic acid group. The reaction is typically carried out at room temperature for 15-30 minutes.
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Conjugation to the Payload:
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Dissolve the amine-containing payload in a compatible solvent.
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Add the payload solution to the activated linker solution.
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The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as LC-MS or TLC.
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Purification:
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Once the reaction is complete, the linker-payload conjugate is purified from excess reagents and byproducts using techniques like column chromatography or preparative HPLC.
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Step 2: Conjugation to the Antibody
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Antibody Preparation:
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The antibody is typically prepared in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris).
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Conjugation Reaction:
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The purified linker-payload, now with a terminal primary amine, can be conjugated to the antibody. One common method is to first activate the carboxylic acid groups on the antibody using EDC and NHS, and then add the linker-payload.
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Alternatively, if the linker-payload has been synthesized to have a terminal NHS ester, it can be directly added to the antibody solution.
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The molar ratio of the linker-payload to the antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized.
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The reaction is typically incubated for 1-2 hours at room temperature or 4°C.
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Purification of the ADC:
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The resulting ADC is purified from unconjugated linker-payload and other reagents. Size exclusion chromatography (SEC) is a common method for this purification.
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Conclusion
Amino-SS-PEG12-acid is a well-defined, high-purity reagent that offers researchers and drug developers a reliable tool for creating advanced bioconjugates. Its cleavable disulfide bond, hydrophilic PEG spacer, and bifunctional nature make it particularly suitable for the development of targeted therapies like ADCs. The experimental protocols provided herein offer a starting point for the practical application of this versatile linker in innovative drug delivery systems. As with any bioconjugation strategy, optimization of reaction conditions is crucial for achieving the desired product with high yield and purity.
